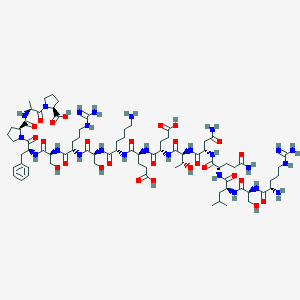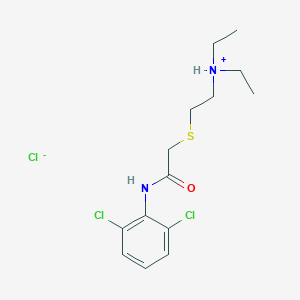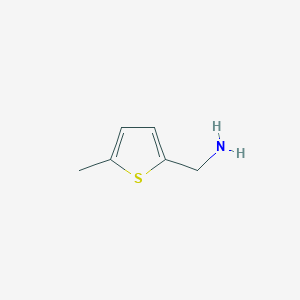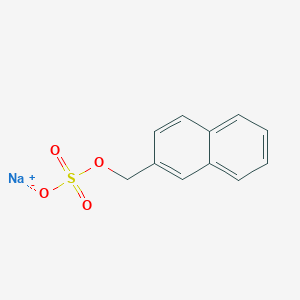
3-Aminophtalhydrazide, sel de monosodique
Vue d'ensemble
Description
Applications De Recherche Scientifique
Tamerit has a wide range of applications in scientific research:
Chemistry: It is used as a chemiluminescent agent in forensic science for detecting bloodstains.
Biology: The compound is studied
Mécanisme D'action
- These oxidizing agents include nitrogen dioxide, PAN (peroxyacetyl nitrate), hydrogen peroxide, ozone, and other atmospheric oxidants .
- The exact mechanism involves the formation of an excited-state intermediate, which then decays to the ground state, releasing energy in the form of light .
- Luminol’s chemiluminescence is used to detect various biological responses:
Target of Action
Mode of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
3-Aminophthalhydrazide monosodium salt plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly myeloperoxidase, a type of enzyme found in neutrophils . The nature of these interactions is primarily through chemiluminescence, a process where light is emitted as a result of a chemical reaction .
Cellular Effects
The effects of 3-Aminophthalhydrazide monosodium salt on cells and cellular processes are profound. It influences cell function by interacting with myeloperoxidase, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Aminophthalhydrazide monosodium salt involves its oxidation, which results in the emission of light . This process is catalyzed by iron in hemoglobin found in fluids and tissues from bodies .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 3-Aminophthalhydrazide monosodium salt may change due to factors such as the product’s stability and degradation
Metabolic Pathways
3-Aminophthalhydrazide monosodium salt is involved in metabolic pathways related to chemiluminescence . It interacts with enzymes such as myeloperoxidase and potentially affects metabolic flux or metabolite levels.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le Tamerit est synthétisé par traitement de la 5-amino-2,3-dihydrophthalazine-1,4-dione pour obtenir son sel de sodium. Cela implique de dissoudre le composé dans une solution aqueuse organique alcaline et de le cristalliser à des températures comprises entre -5 °C et 7 °C .
Méthodes de production industrielle : La production industrielle du Tamerit implique la lyophilisation (cryodessiccation) du sel de sodium pour produire une préparation médicinale stérile. Cette méthode assure la stabilité et la pureté du composé pour la recherche et les applications médicales .
Analyse Des Réactions Chimiques
Types de réactions : Le Tamerit subit diverses réactions chimiques, notamment :
Oxydation : Il peut inhiber la génération d'espèces réactives de l'oxygène dans les monocytes et les macrophages.
Réactifs et conditions courantes :
Principaux produits formés : Les principaux produits formés à partir de ces réactions sont des niveaux réduits d'espèces réactives de l'oxygène et de cytokines pro-inflammatoires, ce qui entraîne une diminution de l'inflammation .
4. Applications de recherche scientifique
Le Tamerit a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme agent chimiluminescent en sciences forensiques pour détecter les traces de sang.
Biologie : Le composé est étudié
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Aminophthalhydrazide monosodium salt involves the reaction of phthalic anhydride with hydrazine hydrate to form 3-Aminophthalhydrazide, which is then treated with sodium hydroxide to obtain the monosodium salt form.", "Starting Materials": [ "Phthalic anhydride", "Hydrazine hydrate", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 10 g of phthalic anhydride in 100 mL of water in a round bottom flask.", "Step 2: Slowly add 10 mL of hydrazine hydrate to the flask with constant stirring. The reaction mixture will turn yellow.", "Step 3: Heat the reaction mixture at 80°C for 4 hours with continuous stirring.", "Step 4: Cool the reaction mixture to room temperature and filter the yellow solid obtained.", "Step 5: Dissolve the yellow solid in 100 mL of water and add 10 mL of sodium hydroxide solution to it.", "Step 6: Heat the reaction mixture at 80°C for 2 hours with continuous stirring.", "Step 7: Cool the reaction mixture to room temperature and filter the white solid obtained.", "Step 8: Wash the solid with water and dry it in an oven at 60°C for 2 hours to obtain 3-Aminophthalhydrazide monosodium salt." ] } | |
| 20666-12-0 | |
Formule moléculaire |
C8H6N3NaO2 |
Poids moléculaire |
199.14 g/mol |
Nom IUPAC |
sodium;8-amino-4-oxo-3H-phthalazin-1-olate |
InChI |
InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2,(H,10,12)(H,11,13);/q;+1/p-1 |
Clé InChI |
GBOXDRMCEVPUSV-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C(=C1)N)C(=O)N[N-]C2=O.[Na+] |
SMILES canonique |
C1=CC2=C(C(=C1)N)C(=NNC2=O)[O-].[Na+] |
Apparence |
White to light yellow crystalline powder |
melting_point |
606 to 608 °F (NTP, 1992) |
Description physique |
O-aminophthalyl hydrazide appears as yellow crystals or light beige powder. (NTP, 1992) Yellow or light beige solid; [CAMEO] Light yellow powder; [Sigma-Aldrich MSDS] |
Pictogrammes |
Irritant |
Numéros CAS associés |
301199-13-3 |
Solubilité |
less than 1 mg/mL at 66 °F (NTP, 1992) |
Synonymes |
SODIUM LUMINOL; 5-amino-2,3-dihydro-1,4-*phthalazinedionesodium; LUMINOL SODIUM SALT HG; LUMINOL SODIUM SALT; 3-AMINOPHTHALHYDRAZIDE MONOSODIUM SALT; 3-AMINOPHTHALHYDRAZIDE SODIUM SALT; 5-AMINO-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE SODIUM SALT; Luminol monosodiu |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Luminol sodium salt enable the visualization of gaseous ethanol in fruit ripening, as described in the pear maturation study?
A1: Luminol sodium salt itself doesn't directly interact with ethanol. Instead, it acts as a chemiluminescent probe in an enzymatic reaction. The system utilizes alcohol oxidase (AOD) to convert ethanol to acetaldehyde, generating hydrogen peroxide as a byproduct []. This peroxide then reacts with horseradish peroxidase (HRP) and oxidizes Luminol, producing a detectable light signal. The intensity of this chemiluminescence is directly proportional to the concentration of ethanol present [].
Q2: The research mentions enhancing Luminol's sensitivity for detecting low ethanol concentrations. What methods were employed to achieve this?
A2: Researchers achieved improved sensitivity by using a high-purity Luminol sodium salt solution (Luminol sodium salt HG solution) and adding eosin Y to the reaction mixture [, ]. Eosin Y acts as a fluorescence enhancer, amplifying the chemiluminescent signal produced by the Luminol reaction, thus enabling the detection of sub-ppm levels of ethanol [].
Q3: Besides fruit ripening, what other biological applications utilize Luminol sodium salt's chemiluminescent properties?
A3: Luminol sodium salt is frequently used in bioluminescence imaging to monitor inflammation. When injected intraperitoneally, it enters the bloodstream and emits light upon oxidation by reactive oxygen species (ROS) produced by activated neutrophils at inflammation sites []. The intensity of this emitted light correlates with the degree of inflammation, allowing researchers to non-invasively track inflammation progression in animal models, such as in uveitis [].
Q4: One paper mentions a "BRGA" utilizing Luminol sodium salt. What does this stand for, and what is its significance?
A4: BRGA stands for "blood ROS generation assay" []. This innovative test utilizes Luminol sodium salt to measure the amount of reactive oxygen species (ROS) generated by neutrophils in a blood sample []. This is particularly relevant when studying the impact of drugs like Granulocyte-Colony Stimulating Factor (G-CSF) on neutrophil activity and the potential for modulating immune responses [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















